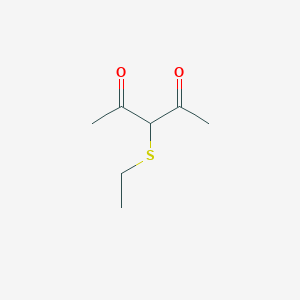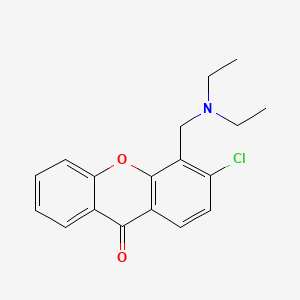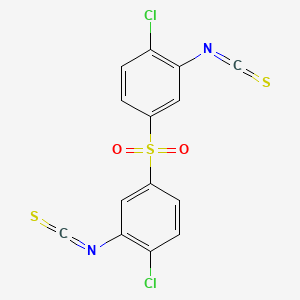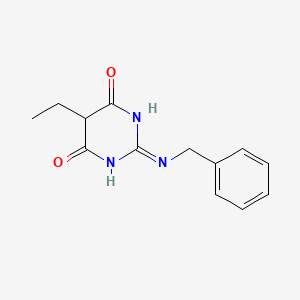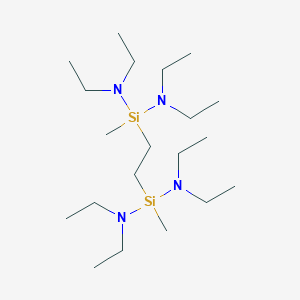
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine is a chemical compound with the molecular formula C20H50N4Si2. This compound is known for its unique structure, which includes silicon atoms and multiple ethyl and methyl groups. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the formation of intermediate compounds that contain the necessary functional groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
科学的研究の応用
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
作用機序
The mechanism of action of N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine include other silicon-containing organic compounds and diamines with similar structural features.
Uniqueness
What sets this compound apart is its specific arrangement of ethyl and methyl groups, along with the presence of silicon atoms. This unique structure imparts distinctive chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
50376-33-5 |
|---|---|
分子式 |
C20H50N4Si2 |
分子量 |
402.8 g/mol |
IUPAC名 |
N-[2-[bis(diethylamino)-methylsilyl]ethyl-(diethylamino)-methylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C20H50N4Si2/c1-11-21(12-2)25(9,22(13-3)14-4)19-20-26(10,23(15-5)16-6)24(17-7)18-8/h11-20H2,1-10H3 |
InChIキー |
CIVNTFXERGWTKK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)[Si](C)(CC[Si](C)(N(CC)CC)N(CC)CC)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


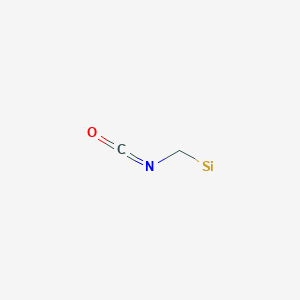
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
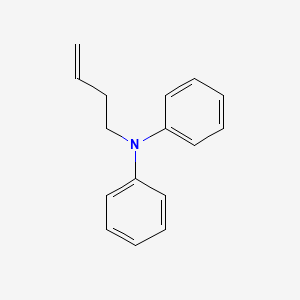
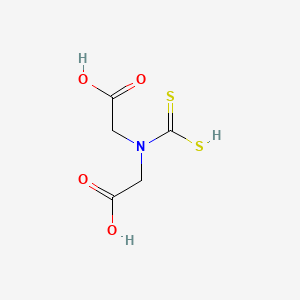

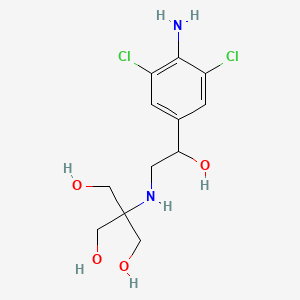
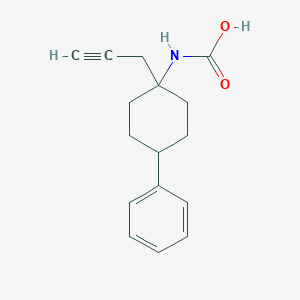

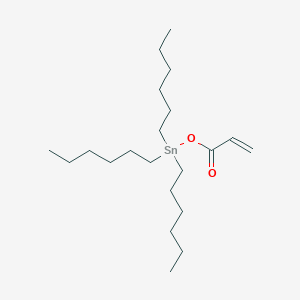
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
